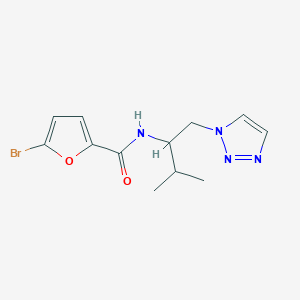![molecular formula C15H20BNO4 B2507639 4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane CAS No. 2365173-64-2](/img/structure/B2507639.png)
4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane is a derivative of dioxaborolane, which is a class of boron-containing heterocycles with significant applications in organic synthesis and materials science. While the specific compound is not directly described in the provided papers, the general class of dioxaborolanes is represented, which are known for their utility in various chemical reactions due to the Lewis acidic nature of the boron atom.
Synthesis Analysis
The synthesis of related dioxaborolane compounds involves the use of catalysts and specific reactants to form the boron-containing ring. For instance, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . This suggests that similar catalytic methods could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials to include a 4-nitrophenyl group.
Molecular Structure Analysis
The molecular structure of dioxaborolanes is characterized by the presence of a boron atom within a five-membered ring, typically coordinated with two oxygen atoms and other substituents. The crystal structure of a related compound, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reveals an orthorhombic space group with a tetracoordinated boron atom . This information provides insight into the potential geometry and bonding environment of the boron atom in the compound of interest.
Chemical Reactions Analysis
Dioxaborolanes are known to participate in various chemical reactions, often as catalysts or intermediates. For example, tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol has been shown to be an effective catalyst for the amide condensation of sterically demanding carboxylic acids . This indicates that the compound may also exhibit catalytic properties or reactivity that could be harnessed in synthetic organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolanes can be inferred from their molecular structure and the nature of their substituents. The crystallographic data provided for a related compound indicates no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom . This suggests that the compound may also exhibit similar behavior, with the physical properties being influenced by the specific substituents attached to the boron center.
Aplicaciones Científicas De Investigación
Nitrophenols in the Atmosphere
Nitrophenols, including 4-nitrophenol, are significant in atmospheric chemistry. They originate from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. Atmospheric nitration of phenol, leading to nitrophenols, occurs via gas and condensed phase reactions, impacting air quality and human health. These compounds are analyzed using techniques like HPLC and GC-MS to understand their sources, transformations, and environmental fate (Harrison et al., 2005).
Photosensitive Protecting Groups
Photosensitive protecting groups, such as 2-nitrobenzyl and 3-nitrophenyl groups, play a crucial role in synthetic chemistry. They offer a controlled method for protecting sensitive functional groups during chemical synthesis, with applications extending to the development of novel materials and drugs. These groups can be removed under specific light conditions, showcasing their versatility in complex chemical reactions (Amit et al., 1974).
Environmental and Health Impacts of Nitro Compounds
The genotoxicity of nitrosoureas, which share structural motifs with nitrophenyl compounds, has been extensively studied. These compounds are potent mutagens, inducing mutations across a wide range of biological systems. Their use in research underscores the broader impacts of nitro compounds on health and environment, necessitating careful handling and understanding of their biological effects (Shibuya & Morimoto, 1993).
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO4/c1-11(12-6-8-13(9-7-12)17(18)19)10-16-20-14(2,3)15(4,5)21-16/h6-10H,1-5H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIQPERHGDRPRE-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

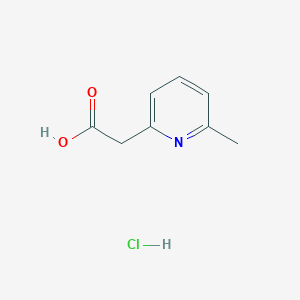
![3-(3-Methoxyphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2507558.png)
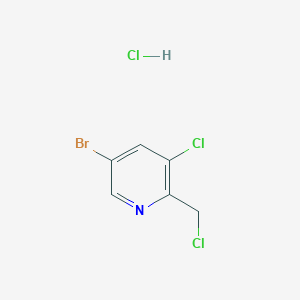
![2-cyclopentyl-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2507560.png)
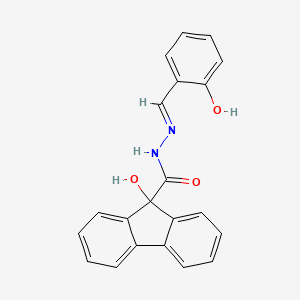

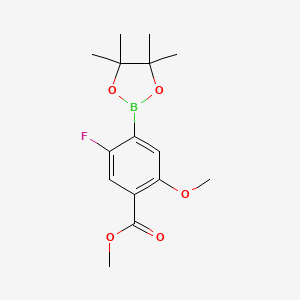
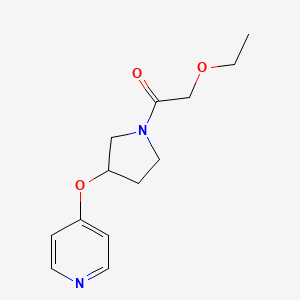
![6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2507568.png)
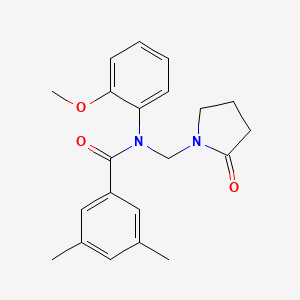
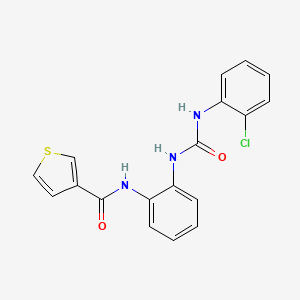
![4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2507573.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2507575.png)
